molecular formula C23H19NO5 B4040569 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate

Cat. No.: B4040569
M. Wt: 389.4 g/mol
InChI Key: RHZWFWFYHVXGMJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.12632271 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures resembling "2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-nitrobenzoate" are synthesized and characterized for various properties. For instance, the synthesis of related nitrobenzene derivatives involves reactions under specific conditions to yield products with potential antitumor activities or particular physical properties like hyperpolarizability. These synthetic processes and characterizations provide a basis for understanding the chemical behavior and potential applications of such compounds in materials science and medicinal chemistry (Racané et al., 2006), (Chidan Kumar et al., 2014).

Antitumor Evaluation

Novel derivatives of benzothiazoles, which share structural motifs with "this compound," have been evaluated for their antitumor properties. These studies highlight the potential of such compounds in the development of new therapeutic agents targeting various cancer cell lines, indicating the importance of structural modifications to enhance cytotoxic activities (Racané et al., 2006).

Optical and Electronic Properties

Research on compounds like "2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate" reveals insights into their optical and electronic properties, such as hyperpolarizability, HOMO and LUMO analysis, and molecular structure. These properties are crucial for applications in nonlinear optics and materials science, where the molecular design can significantly impact the efficiency and functionality of the materials (Chidan Kumar et al., 2014).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, related to the structure of interest, exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic luminescence. This property makes them potential fluorescence sensors for detecting specific chemicals, demonstrating the importance of structural engineering in the development of sensitive and selective sensing materials (Shi et al., 2015).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-15-12-13-18(14-16(15)2)21(25)22(17-8-4-3-5-9-17)29-23(26)19-10-6-7-11-20(19)24(27)28/h3-14,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZWFWFYHVXGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.